CGP 65015

Overview

Description

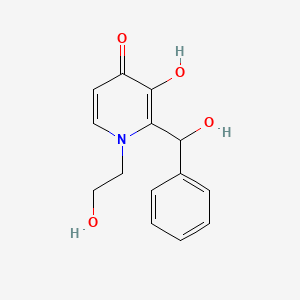

CGP 65015 is a small molecule drug known for its iron-chelating properties. It is primarily used to mobilize iron deposits in the body, making it a valuable tool in the treatment of conditions related to iron overload . The compound is also known by its chemical name, (+)-3-hydroxy-1-(2-hydroxyethyl)-2-hydroxyphenyl-methyl-1H-pyridin-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 65015 involves the reaction of 2-hydroxyphenylacetic acid with 2-chloroethanol in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the final product, this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CGP 65015 primarily undergoes chelation reactions with iron ions. It forms stable complexes with iron, which are then excreted from the body . The compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

The chelation reactions of this compound typically involve the use of iron salts such as ferric chloride or ferrous sulfate. The reactions are carried out in aqueous or organic solvents, and the pH of the solution is carefully controlled to optimize the chelation process .

Major Products Formed

The major products formed from the reactions of this compound are iron-chelate complexes. These complexes are stable and can be easily excreted from the body, making this compound an effective iron chelator .

Scientific Research Applications

CGP 65015 has a wide range of scientific research applications:

Mechanism of Action

CGP 65015 exerts its effects by binding to iron ions in the body, forming stable complexes that are then excreted through urine and feces . The compound targets iron storage sites and mobilizes the iron deposits, reducing the overall iron burden in the body . The molecular pathways involved include the formation of iron-chelate complexes and their subsequent excretion .

Comparison with Similar Compounds

Similar Compounds

Deferoxamine: Another iron chelator used in the treatment of iron overload disorders.

Deferiprone: A hydroxypyridinone-based iron chelator similar to CGP 65015.

Deferasirox: An oral iron chelator with a different chemical structure but similar therapeutic applications.

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which allows for effective oral administration and high iron-binding capacity . Unlike some other iron chelators, this compound has shown promising results in preclinical studies, making it a potential candidate for further development and clinical use .

Properties

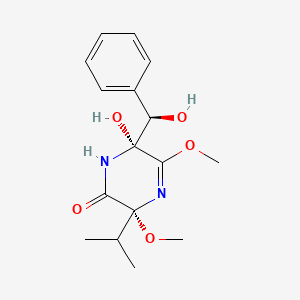

IUPAC Name |

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)

![(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid](/img/structure/B1245158.png)

![(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one](/img/structure/B1245161.png)

![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)